molecular formula C51H54N4Na2O12S3 B12388925 DiSulfo-ICG maleimide

DiSulfo-ICG maleimide

Cat. No.: B12388925
M. Wt: 1057.2 g/mol
InChI Key: SRNXJQQBLVKOAC-UHFFFAOYSA-L
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Description

Preparation Methods

The synthesis of DiSulfo-ICG maleimide involves a multi-step process. Initially, indocyanine green is reacted with maleimide to form indocyanine green maleimide. This intermediate is then subjected to sulfonation to produce this compound . The reaction conditions typically require controlled temperature, pH, and reaction time to ensure high purity and yield .

Mechanism of Action

The mechanism of action of DiSulfo-ICG maleimide involves its ability to bind specifically to thiol groups in proteins and other biomolecules. The maleimide group reacts with the thiol group, forming a stable covalent bond. This binding allows the compound to be used as a fluorescent marker, enabling the visualization and tracking of biomolecules in various research applications .

Comparison with Similar Compounds

DiSulfo-ICG maleimide is unique due to its combination of indocyanine green and maleimide, which provides both strong fluorescence and specific binding capabilities. Similar compounds include:

This compound stands out due to its dual functionality, making it highly versatile for various research applications .

Properties

Molecular Formula

C51H54N4Na2O12S3

Molecular Weight

1057.2 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2

InChI Key

SRNXJQQBLVKOAC-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

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